

# Undec-3-en-6-one: Chemical Identifiers, Synthesis, and Structural Characterization[1][2]

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## Compound of Interest

Compound Name: *Undec-3-en-6-one*

CAS No.: 821799-91-1

Cat. No.: B14216805

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## Chemical Identity & Identifiers

**Undec-3-en-6-one** is a non-conjugated unsaturated ketone.[1][2] Its structure features a flexible alkyl chain and a "green" or "fatty" odor profile characteristic of medium-chain enones. Unlike its conjugated isomers (e.g., Undec-5-en-6-one), the double bond at C3 is isolated from the carbonyl group at C6, affecting both its reactivity and spectroscopic signature.[1][2]

## Core Identifiers

Identifier Type	Value	Notes
IUPAC Name	Undec-3-en-6-one	Preferred systematic name
Common Name	6-Oxoundec-3-ene	Alternative nomenclature
CAS Number	Not Assigned	No specific CAS exists in public registries for this exact linear isomer.[1][2] See Reference Isomers below.
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O	
Molecular Weight	168.28 g/mol	
SMILES	CCCCC(=O)CC=CCC	Generic (stereochemistry unspecified)
InChI Key	(Computed) IFDTYRKEKRSUEM- UHFFFAOYSA-N	Predicted based on connectivity

## Reference Isomers (Contextual Anchors)

Since the specific target is rare, researchers often encounter these commercially available isomers:

- 1-Undecen-3-one: CAS [42832-47-3] (Vinyl ketone derivative)[1][2][3]
- Undec-2-en-6-one: PubChem CID 87919229[1][2]
- 5-Methyltricyclo[6.3.0.0<sup>15</sup>]**undec-3-en-6-one**: CAS [141062-82-0] (Complex cyclic scaffold often appearing in literature searches for "**undec-3-en-6-one**") [1][2]

## Physicochemical Properties (Computed)

The following data is calculated based on group contribution methods for the linear structure CH<sub>3</sub>-CH<sub>2</sub>-CH=CH-CH<sub>2</sub>-C(=O)-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>.

Property	Value	Causality/Mechanism
LogP (Octanol/Water)	3.82 ± 0.4	High lipophilicity due to the C11 hydrocarbon chain.[2]
Boiling Point	225.0 ± 9.0 °C	Driven by London dispersion forces; higher than corresponding alkanes due to dipole-dipole interactions of the ketone.
Density	0.842 ± 0.06 g/cm <sup>3</sup>	Typical for aliphatic ketones (lighter than water).
Flash Point	~85 °C	Estimated; requires standard safety precautions for combustible liquids.
Refractive Index	1.448	Consistent with non-conjugated alkenes.

## Structural Characterization & Isomerism

The position of the double bond (C3) relative to the ketone (C6) creates a methylene "spacer" (-CH<sub>2</sub>-) at C5.[2] This structural feature prevents conjugation, meaning **Undec-3-en-6-one** will not exhibit the characteristic UV absorption (

nm) or IR doublet (C=C/C=O) of

-unsaturated ketones.[1][2]

## Stereoisomerism

The double bond at C3 allows for cis (Z) and trans (E) geometric isomers.

- (3E)-**Undec-3-en-6-one**: Thermodynamically more stable; likely the major product in non-stereoselective syntheses.[1][2]
- (3Z)-**Undec-3-en-6-one**: Often possesses more potent olfactory properties (sharper, greener notes) in pheromone analogs.[1][2]

# Synthesis Protocol: Grignard Addition & Oxidation Strategy

Since **Undec-3-en-6-one** is not a standard catalog item, it must be synthesized. The most robust route avoids position-isomerization of the double bond by coupling two stable fragments: a C5 aldehyde and a C6 organometallic precursor, followed by oxidation.<sup>[1][2]</sup>

## Retrosynthetic Analysis<sup>[1][2]</sup>

- Target: **Undec-3-en-6-one**
- Disconnection: C6-C7 bond (Carbonyl-Alkyl) or C5-C6 bond (Alcohol oxidation).<sup>[1][2]</sup>
- Strategy: Addition of 3-hexenylmagnesium bromide to pentanal, followed by oxidation of the resulting secondary alcohol.

## Step-by-Step Methodology

### Phase 1: Preparation of Grignard Reagent

- Reagents: 1-Bromo-3-hexene (prepared from 3-hexen-1-ol via [1,2-epoxide opening](#)), Magnesium turnings, dry THF.
- Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
- Addition: Add 1-Bromo-3-hexene dropwise to refluxing THF.
  - Mechanism:<sup>[2]</sup> Oxidative addition of Mg into the C-Br bond forms the nucleophilic carbanion.
  - Note: Use (E)-1-bromo-3-hexene to obtain the (E)-isomer product.<sup>[1][2]</sup>

### Phase 2: Nucleophilic Addition<sup>[1][2]</sup>

- Substrate: Cool the Grignard solution to 0°C. Add Pentanal (Valeraldehyde) slowly.
- Quench: Stir for 2 hours, then quench with saturated

- Intermediate: Isolates Undec-3-en-6-ol (Secondary alcohol).

### Phase 3: Oxidation to Ketone

- Oxidant: Use Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).
  - Why? Avoids acidic conditions (Jones reagent) that could migrate the double bond into conjugation (forming Undec-4-en-6-one).[1][2]
- Procedure: Dissolve alcohol in DCM, add DMP (1.1 equiv) at 0°C. Stir until TLC shows consumption of alcohol.
- Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

### Experimental Workflow Diagram

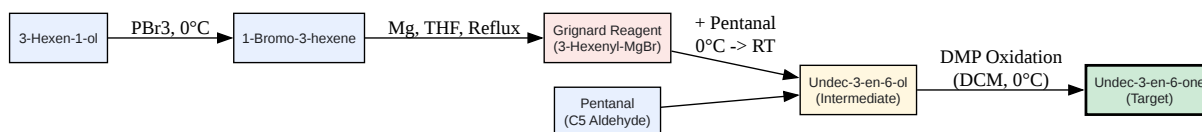


Figure 1: Convergent Synthesis of Undec-3-en-6-one via Grignard Addition and Mild Oxidation.

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Figure 1: Convergent Synthesis of **Undec-3-en-6-one** via Grignard Addition and Mild Oxidation.

## Applications & Biological Relevance[1][6]

While rare in isolation, the undecenone motif is prevalent in semiochemicals:

- Pheromone Signaling: Isomeric undecenones (e.g., (E)-6-undecen-2-one) are alarm pheromones in Hymenoptera (ants/bees).[1][2] **Undec-3-en-6-one** may exhibit similar bioactivity due to structural homology.[1][2]
- Fragrance Chemistry: The "green" odor profile of non-conjugated enones makes them valuable for recreating natural fruit (melon, cucumber) or leaf scents.

- Metabolic Intermediates: In fatty acid metabolism, 3-en-6-one structures can appear during the beta-oxidation of unsaturated linoleic acid derivatives before isomerization to the conjugated form.[1][2]

## References

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